molecular formula C13H21BO4 B12511403 5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester

5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester

Cat. No.: B12511403
M. Wt: 252.12 g/mol
InChI Key: OWBINMZMDSNGQT-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability. Boronic esters are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of boronic esters often involves large-scale batch reactions using similar synthetic routes as described above. The key to successful industrial production is maintaining anhydrous conditions and optimizing reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its hydroxyl and propyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H21BO4

Molecular Weight

252.12 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol

InChI

InChI=1S/C13H21BO4/c1-11(2,15)9-7-8-10(16-9)14-17-12(3,4)13(5,6)18-14/h7-8,15H,1-6H3

InChI Key

OWBINMZMDSNGQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(C)(C)O

Origin of Product

United States

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